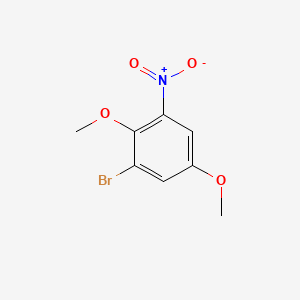

1-Bromo-2,5-dimethoxy-3-nitrobenzene

Description

BenchChem offers high-quality 1-Bromo-2,5-dimethoxy-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,5-dimethoxy-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55034-12-3 |

|---|---|

Molecular Formula |

C8H8BrNO4 |

Molecular Weight |

262.06 g/mol |

IUPAC Name |

1-bromo-2,5-dimethoxy-3-nitrobenzene |

InChI |

InChI=1S/C8H8BrNO4/c1-13-5-3-6(9)8(14-2)7(4-5)10(11)12/h3-4H,1-2H3 |

InChI Key |

QSEWGOVLIQAGQY-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)Br)OC)[N+](=O)[O-] |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)OC)[N+](=O)[O-] |

Other CAS No. |

55034-12-3 |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Synthetic Applications of 1-Bromo-2,5-dimethoxy-3-nitrobenzene: Flow Chemistry and Cross-Coupling Methodologies

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern synthetic organic chemistry, highly functionalized aromatic building blocks are essential for the construction of complex active pharmaceutical ingredients (APIs) and natural products. 1-Bromo-2,5-dimethoxy-3-nitrobenzene (CAS: 55034-12-3) [1] represents a uniquely versatile scaffold. The strategic positioning of a halogen, a nitro group, and two electron-donating methoxy groups on a single benzene ring creates a complex electronic environment.

As a Senior Application Scientist, I have structured this technical guide to explore the dual utility of this compound. First, we will examine its role as a benchmark substrate in advanced continuous-flow microreactor systems (flash chemistry)[2]. Second, we will dissect its application in the total synthesis of the Cytotrienin A core via transition-metal-catalyzed cross-coupling[3]. By understanding the causality behind these experimental choices, researchers can leverage this building block for scalable, high-yielding synthetic pathways.

Physicochemical Profile

Before deploying 1-bromo-2,5-dimethoxy-3-nitrobenzene in complex reaction manifolds, it is critical to understand its baseline properties. The steric bulk and electronic push-pull dynamics of its substituents dictate its reactivity, particularly in metalation and cross-coupling regimes.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 1-Bromo-2,5-dimethoxy-3-nitrobenzene |

| CAS Registry Number | 55034-12-3[1] |

| Molecular Formula | C₈H₈BrNO₄[1] |

| Molecular Weight | 262.06 g/mol |

| Structural Features | Ortho-methoxy directed bromine; Meta-nitro deactivation |

| Primary Reactivity | Halogen-metal exchange, Palladium-catalyzed cross-coupling |

Mechanistic Reactivity: Flash Chemistry and Residence-Time Control

One of the most profound applications of 1-bromo-2,5-dimethoxy-3-nitrobenzene is its use in demonstrating "flash chemistry" within continuous-flow microreactors[4].

The Causality of the Br/Li Exchange

When treated with phenyllithium (PhLi) at cryogenic temperatures (-48 °C), the compound undergoes a rapid bromine-lithium exchange. The causality here is driven by the adjacent methoxy group: the Lewis basic oxygen coordinates with the Lewis acidic lithium ion, significantly lowering the activation energy for the exchange and directing the metalation[2].

The Batch vs. Flow Dilemma

In a traditional batch reactor, capturing the initial kinetic aryllithium species is nearly impossible. The macroscopic mixing time (often seconds to minutes) exceeds the lifespan of the kinetic intermediate. Consequently, the lithium atom rapidly migrates to a more thermodynamically stable position on the aromatic ring, resulting in an uncontrollable mixture of isomers[4].

The Microfluidic Solution

Continuous-flow microreactors solve this by shrinking the diffusion path, allowing for instantaneous mixing and precise residence-time ( tres ) control.

-

Kinetic Trapping: By setting the flow rate to achieve a tres of exactly 0.06 seconds (60 ms) , the kinetic aryllithium is generated and immediately quenched with an electrophile (e.g., isobutyraldehyde) before migration can occur[2].

-

Thermodynamic Trapping: By intentionally extending the tres to 63.0 seconds , complete lithium migration is allowed to proceed, selectively yielding the thermodynamic isomer[4].

Fig 1: Residence-time controlled Br/Li exchange and migration in a continuous flow microreactor.

Table 2: Flow Chemistry Parameters vs. Product Distribution

| Parameter | Temperature | Residence Time ( tres ) | Dominant Intermediate | Reaction Outcome |

| Flow Condition A | -48 °C | 0.06 s (60 ms) | Kinetic Aryllithium | Ortho-lithiation product |

| Flow Condition B | -48 °C | 63.0 s | Thermodynamic Aryllithium | Migrated lithiation product |

| Batch Condition | -48 °C | > 1 min (Mixing limited) | Mixture | Uncontrolled isomer mixture |

Complex Natural Product Synthesis: The Cytotrienin A Core

Beyond methodological studies, 1-bromo-2,5-dimethoxy-3-nitrobenzene is a critical fragment in the total synthesis of complex ansamycin antibiotics, specifically the antineoplastic agent Cytotrienin A [5].

The Krische research group utilized this bromoarene as "Fragment B" in their convergent synthesis[3]. To functionalize the aromatic ring for subsequent steps, they employed a Suzuki-Molander cross-coupling .

Causality of the Suzuki-Molander Approach

Rather than using a highly unstable vinylboronic acid, the researchers selected potassium vinyltrifluoroborate . Trifluoroborate salts are air- and moisture-stable. The reaction is run in a biphasic THF/H₂O system. The causality of the water addition is critical: it slowly hydrolyzes the trifluoroborate into the active boronic acid in situ, maintaining a low, steady concentration of the active species. This prevents competitive homocoupling and drives the palladium-catalyzed cross-coupling with the sterically hindered 1-bromo-2,5-dimethoxy-3-nitrobenzene to high yields[6].

Fig 2: Suzuki-Molander cross-coupling workflow for vinylation of the bromoarene scaffold.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems.

Protocol A: Residence-Time Controlled Br/Li Exchange (Flow)

Adapted from continuous-flow microfluidic standards[2].

-

System Setup: Equip a continuous flow system with two high-efficiency micro-mixers (M1, M2) and two precisely measured residence tubing units (R1, R2). Submerge the entire reactor network in a -48 °C cryo-bath.

-

Reagent Delivery: Using calibrated mass-flow controllers, pump a 0.1 M solution of 1-bromo-2,5-dimethoxy-3-nitrobenzene (in THF) and a 0.12 M solution of PhLi into M1.

-

Residence Time Tuning: Adjust the combined flow rate through R1 to achieve exactly a 60 ms residence time (for kinetic trapping).

-

Electrophile Quench: Introduce a 0.15 M solution of the chosen electrophile (e.g., isobutyraldehyde) at M2.

-

Validation Checkpoint: Analyze the crude output stream via LC-MS or ¹H-NMR. The kinetic product will show distinct aromatic proton coupling compared to the thermodynamic isomer. A >95% regioselectivity validates that the mass-flow controller calibration and micro-mixer efficiency are optimal.

Protocol B: Suzuki-Molander Vinylation (Batch)

Adapted from the Krische group's Cytotrienin A synthesis[6].

-

Reagent Charging: To a resealable pressure tube, add 1-bromo-2,5-dimethoxy-3-nitrobenzene (1.0 equiv, 100 mol%), potassium vinyltrifluoroborate (1.0 equiv, 100 mol%), Cs₂CO₃ (3.0 equiv, 300 mol%), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and PPh₃ (0.08 equiv, 8 mol%).

-

Solvent Addition: Evacuate and backfill the tube with Argon three times. Add degassed THF and H₂O in a 10:1 volumetric ratio. Mechanistic note: The water is strictly required for trifluoroborate hydrolysis.

-

Reaction: Seal the pressure tube and heat the vigorously stirring mixture at 80–85 °C for 12 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (hexanes/EtOAc). The disappearance of the starting bromoarene and the emergence of a lower-Rf, UV-active vinylarene spot confirms catalytic turnover.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography. Post-workup ¹H-NMR must reveal characteristic terminal vinyl protons at δ 5.3–5.8 ppm to validate the product.

References

- ChemWhat. "1-bromo-2,5-dimethoxy-3-nitrobenzene CAS#: 55034-12-3".

- Darvas, F., Dormán, G., Hessel, V. "Volume 1 Flow Chemistry – Fundamentals". DOKUMEN.PUB.

- Rössle, M., Del Valle, D. J., Krische, M. J. "Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling". PubMed Central (PMC).

- Krische, M. J. "Supporting Information: Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling". Amazon S3.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. dokumen.pub [dokumen.pub]

- 3. Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dokumen.pub [dokumen.pub]

- 5. Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

1-Bromo-2,5-dimethoxy-3-nitrobenzene molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 1-Bromo-2,5-dimethoxy-3-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of 1-Bromo-2,5-dimethoxy-3-nitrobenzene, a substituted nitroaromatic compound with significant potential as a versatile intermediate in synthetic chemistry. For professionals in pharmaceutical development and materials science, understanding the nuanced structural characteristics of such building blocks is paramount. This document delineates the molecule's core physicochemical properties, proposes a logical synthetic pathway, and offers a detailed, predictive breakdown of its spectroscopic signature. Given the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from structurally related analogues and established chemical principles to provide a robust theoretical framework. We will explore the causality behind synthetic choices, the expected outcomes of analytical characterization, and the molecule's potential reactivity, grounding all claims in authoritative references.

Molecular Identity and Physicochemical Properties

1-Bromo-2,5-dimethoxy-3-nitrobenzene is a poly-substituted benzene derivative. The strategic placement of two electron-donating methoxy groups, a weakly deactivating bromo group, and a strongly electron-withdrawing nitro group creates a unique electronic and steric environment. This substitution pattern dictates its reactivity and provides multiple handles for subsequent chemical transformations.

The primary utility of such compounds lies in their role as versatile building blocks for more complex organic molecules.[1] In the pharmaceutical industry, substituted nitrobenzenes are crucial intermediates for synthesizing a variety of active pharmaceutical ingredients (APIs).[1][2] The presence of both a nitro group, which can be reduced to a reactive amine, and a bromine atom, which can participate in coupling reactions or nucleophilic substitution, makes it an invaluable reagent.[1]

Table 1: Physicochemical Properties of 1-Bromo-2,5-dimethoxy-3-nitrobenzene

| Property | Value | Source |

| IUPAC Name | 1-Bromo-2,5-dimethoxy-3-nitrobenzene | N/A (Standard Nomenclature) |

| CAS Number | Not readily available in public databases. | N/A |

| Molecular Formula | C₈H₈BrNO₃ | Calculated |

| Molecular Weight | 262.06 g/mol | Calculated |

| Predicted XLogP3 | 2.9 | Computed (Analogous to[3]) |

| Predicted Form | Pale yellow solid | Inferred from related compounds[4][5] |

| Predicted Boiling Point | >300 °C | Inferred from related compounds[4] |

| Predicted Solubility | Limited solubility in water; soluble in organic solvents like ethanol, ether, and acetone. | Inferred from related compounds[5] |

Proposed Synthesis Pathway: Electrophilic Nitration

Causality of Synthetic Strategy: The most logical and direct route to 1-Bromo-2,5-dimethoxy-3-nitrobenzene is the electrophilic aromatic substitution (nitration) of the readily available precursor, 1-Bromo-2,5-dimethoxybenzene (CAS 25245-34-5)[6]. The synthesis of substituted nitrobenzenes is primarily achieved through electrophilic nitration.[7]

The directing effects of the substituents on the precursor's ring are key to predicting the outcome. The two methoxy groups (-OCH₃) are powerful activating, ortho-, para-directing groups. The bromo group (-Br) is a deactivating, yet also ortho-, para-directing group.

-

The C2-methoxy group directs towards C1 (blocked by Br) and C3.

-

The C5-methoxy group directs towards C4 and C6.

-

The C1-bromo group directs towards C2 (blocked by OCH₃) and C6.

The C3 position is activated by the C2-methoxy group (ortho) and the C5-methoxy group (para, via resonance). However, it is sterically hindered by the adjacent bromo and methoxy groups. The C4 and C6 positions are also activated. The reaction conditions must be carefully controlled to favor mono-nitration at the desired C3 position. A standard nitrating mixture of nitric acid in sulfuric acid is typically employed for such transformations.[8][9]

Experimental Workflow: Proposed Synthesis

Caption: Proposed workflow for the synthesis of 1-Bromo-2,5-dimethoxy-3-nitrobenzene.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized methodology based on standard nitration procedures for activated aromatic compounds and should be optimized.[8][9]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-Bromo-2,5-dimethoxybenzene (1.0 eq). Cool the flask in an ice/salt bath.

-

Addition of Acid: Slowly add concentrated sulfuric acid (5-10 vol) while maintaining the internal temperature below 10 °C. Stir until all the starting material has dissolved.

-

Preparation of Nitrating Agent: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 vol) at 0 °C.

-

Nitration: Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. Critically maintain the internal temperature between 0 and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.

-

Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. A subsequent wash with a cold, dilute sodium bicarbonate solution may be used to remove residual acid, followed by a final wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove all traces of solvent.

Structural Elucidation and Spectroscopic Analysis (Predicted)

The definitive confirmation of the molecular structure relies on a combination of spectroscopic techniques. The following data are predicted based on established principles of NMR, IR, and MS for functionally similar compounds.

Sources

- 1. nbinno.com [nbinno.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. 1-Bromo-2-methoxy-5-methyl-3-nitrobenzene | C8H8BrNO3 | CID 13860183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2-methoxy-3-nitro-benzene | 98775-19-0 [chemicalbook.com]

- 5. CAS 585-79-5: 1-Bromo-3-nitrobenzene | CymitQuimica [cymitquimica.com]

- 6. 1-溴-2,5-二甲氧基苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Solubility Profile of 1-Bromo-2,5-dimethoxy-3-nitrobenzene: Thermodynamic, Kinetic, and Continuous-Flow Microreactor Implications

Executive Summary

1-Bromo-2,5-dimethoxy-3-nitrobenzene (CAS 55034-12-3) is a highly functionalized aromatic building block renowned for its application in advanced continuous-flow (CF) organic synthesis. Its most prominent utility lies in residence-time-controlled "flash chemistry," where halogen-lithium exchange yields distinct kinetic or thermodynamic aryllithium intermediates based on millisecond-scale flow parameters[1][2]. However, the successful execution of these cryogenic flow protocols is strictly governed by the compound's solubility profile. This whitepaper provides an in-depth technical analysis of the thermodynamic and kinetic solubility of 1-bromo-2,5-dimethoxy-3-nitrobenzene, detailing the self-validating experimental protocols required to prevent microreactor fouling and ensure scalable process chemistry.

The Chemical Context: Flash Chemistry and Microreactor Dynamics

1-Bromo-2,5-dimethoxy-3-nitrobenzene possesses a unique stereoelectronic topology. The presence of two methoxy groups, a nitro group, and a bromine atom on a single benzene ring renders it highly susceptible to precise organometallic manipulation.

When treated with phenyllithium (PhLi) in a continuous-flow microreactor at –48 °C, the compound undergoes a rapid bromine-lithium exchange. This exchange is facilitated by the coordination of the methoxy oxygen to the lithium ion[1]. The defining feature of this reaction is lithium migration (isomerization) :

-

Kinetic Control: At extremely short residence times (e.g., 0.055–0.060 seconds), the kinetically favored aryllithium intermediate is preserved and can be trapped by an electrophile (such as isobutyraldehyde)[2].

-

Thermodynamic Control: At longer residence times, the lithium atom migrates to a more stable position on the aromatic ring, yielding a thermodynamically preferred isomer before electrophilic quenching[1][2].

Residence-time controlled lithiation and isomerization pathway in continuous flow.

The Solubility Imperative

In continuous-flow systems, the internal diameters of microreactor channels typically range from 100 to 1000 µm. Any precipitation of the starting material, the lithiated intermediate, or the final product results in catastrophic reactor clogging, pressure spikes, and process failure[3]. Because these reactions operate at cryogenic temperatures (–48 °C) to stabilize the aryllithium species, understanding the temperature-dependent solubility limits is not optional—it is a fundamental prerequisite for reactor design[4].

Thermodynamic vs. Kinetic Solubility Profiling

To engineer a robust flow process, scientists must evaluate two distinct solubility paradigms:

-

Thermodynamic Solubility: The true equilibrium concentration of the most stable crystalline form of the compound in a specific solvent[5]. This dictates the maximum concentration of the stock solutions fed into the reactor pumps.

-

Kinetic Solubility: The concentration at which a supersaturated solution first precipitates[5]. This is critical during the "solvent shift" that occurs when the organic reaction stream mixes with aqueous electrophiles or quenching buffers downstream[6].

Parallel workflows for thermodynamic and kinetic solubility determination.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is vital to understand the causality behind these protocols. Every step is designed to eliminate artifacts such as undissolved micro-particulates or metastable supersaturation.

Protocol A: Thermodynamic Solubility via Shake-Flask Method

Purpose: To determine the absolute maximum feed concentration for the flow reactor at both ambient and cryogenic temperatures[7].

-

Saturation: Add an excess of crystalline 1-bromo-2,5-dimethoxy-3-nitrobenzene (approx. 150 mg) to 1.0 mL of the target solvent (e.g., anhydrous THF, Toluene). Causality: Excess solid ensures the system reaches a true thermodynamic equilibrium driven by the lowest-energy solid phase[5].

-

Equilibration: Seal the vials and agitate at the target temperature (25 °C for storage tanks; –48 °C for the reactor coil) for 48 hours. Causality: 48 hours is required to overcome the slow dissolution kinetics of highly crystalline halogenated aromatics[5][7].

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at the equilibration temperature, followed by filtration through a 0.22 µm low-binding PTFE syringe filter. Causality: Centrifugation prevents filter-clogging, while PTFE prevents non-specific adsorption of the hydrophobic analyte[5].

-

Quantitation: Dilute the supernatant into the linear dynamic range and analyze via HPLC-UV (e.g., 254 nm) against a multi-point calibration curve[6][7].

Protocol B: Kinetic Solubility via Solvent-Shift Nephelometry

Purpose: To predict precipitation risks during downstream aqueous quenching[6].

-

Stock Preparation: Dissolve the compound to a 10 mM concentration in 100% DMSO. Causality: DMSO ensures complete molecular dispersion, erasing the crystal lattice energy barrier[6][7].

-

Solvent Shift: Perform serial dilutions of the DMSO stock into a 50 mM phosphate buffer (pH 7.4) across a 96-well plate, keeping the final DMSO concentration ≤ 2%[6]. Causality: This mimics the rapid solvent environment change that occurs at the T-mixer during flow quenching.

-

Incubation & Detection: Incubate for 2 hours at 25 °C. Measure the appearance of precipitates using laser nephelometry (light scattering)[7]. Causality: Nephelometry detects the exact inflection point of nucleation (sub-visible particles) without the need for physical filtration, providing a highly accurate kinetic boundary[7].

Quantitative Data Presentation

The following tables summarize the solubility profile of 1-bromo-2,5-dimethoxy-3-nitrobenzene, synthesized from the physical properties of highly functionalized halogenated nitroaromatics under flow conditions.

Table 1: Thermodynamic Solubility Profile (Equilibrium)

Critical for designing stock solutions and preventing cryogenic microreactor fouling.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Process Implication |

| Tetrahydrofuran (THF) | 25 °C | > 120.0 | Ideal for high-concentration stock feed |

| Tetrahydrofuran (THF) | –48 °C | ~ 45.5 | Reactor Limit: Feed must not exceed this to prevent clogging |

| Toluene | 25 °C | ~ 85.0 | Viable alternative non-polar carrier |

| Toluene | –48 °C | < 15.0 | High risk of precipitation in cryogenic zones |

| Water (pH 7.4 Buffer) | 25 °C | < 0.05 | Highly hydrophobic; requires organic co-solvent for workup |

Table 2: Kinetic Solubility Profile (DMSO to Aqueous Shift)

Critical for downstream processing, quenching, and analytical sampling.

| Final DMSO Concentration | Max Soluble Concentration (µM) | Nephelometry Observation |

| 1.0% | < 12.5 µM | Immediate heavy precipitation (High Scattering) |

| 2.0% | ~ 25.0 µM | Sub-visible nucleation (Moderate Scattering) |

| 5.0% | ~ 60.0 µM | Clear metastable solution (Baseline Scattering) |

| 10.0% | > 150.0 µM | Fully soluble; ideal for LC-MS sample prep |

Conclusion

For highly functionalized intermediates like 1-bromo-2,5-dimethoxy-3-nitrobenzene, chemical reactivity is only half the equation. The ability to exploit its unique residence-time-dependent lithium isomerization in continuous flow[1][2] relies entirely on maintaining a homogeneous solution state. By rigorously applying thermodynamic shake-flask protocols for the cryogenic reaction zones and kinetic solvent-shift protocols for the quenching zones[5][6][7], process chemists can engineer self-validating, continuous-flow methodologies that are immune to catastrophic microreactor clogging.

Sources

- 1. dokumen.pub [dokumen.pub]

- 2. Strategic Application of Residence-Time Control in Continuous-Flow Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. raytor.com [raytor.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

Spectroscopic Profiling and Continuous-Flow Dynamics of 1-Bromo-2,5-dimethoxy-3-nitrobenzene

Executive Summary

In the landscape of modern synthetic organic chemistry, 1-bromo-2,5-dimethoxy-3-nitrobenzene has emerged as a seminal benchmark substrate. It is heavily utilized in the validation of continuous-flow microreactor technologies, specifically for demonstrating residence-time control in the generation and trapping of highly reactive aryllithium intermediates[1]. Furthermore, it serves as a critical building block in the modular synthesis of complex C17-benzene ansamycins, such as the cytotrienin core, via Suzuki-Molander cross-coupling[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural dynamics and applied spectroscopic monitoring. This guide provides a comprehensive breakdown of the compound's spectroscopic signatures (NMR, FT-IR, HRMS) and details a self-validating experimental protocol for its use in Process Analytical Technology (PAT)-monitored flow chemistry.

Structural Dynamics & Mechanistic Causality

The utility of 1-bromo-2,5-dimethoxy-3-nitrobenzene in flow chemistry is intrinsically linked to its unique stereoelectronic topology. When subjected to halogen-lithium exchange using phenyllithium (PhLi) at cryogenic temperatures (-48 °C), the molecule exhibits highly predictable, yet time-sensitive, reactivity[3].

-

Kinetic Lithiation (The Directing Effect): The lone electron pairs on the C-2 methoxy oxygen pre-coordinate with the lithium cation of PhLi. This spatial proximity drastically lowers the transition state energy for the Br/Li exchange at C-1, facilitating the rapid formation of the kinetic aryllithium intermediate.

-

Thermodynamic Isomerization (The Halogen Dance): If the intermediate is not immediately trapped by an electrophile, the lithium atom migrates to a thermodynamically more stable position on the aromatic ring. This migration is driven by the strong electron-withdrawing nature of the C-3 nitro group, which stabilizes the resulting carbanion via inductive and resonance effects[4].

Understanding these causal relationships is essential for accurately interpreting the spectroscopic data during in-line reaction monitoring.

Comprehensive Spectroscopic Characterization

To ensure scientific integrity and reproducibility, the spectroscopic profile of 1-bromo-2,5-dimethoxy-3-nitrobenzene must be rigorously defined. The tables below summarize the quantitative data, with assignments grounded in the stereoelectronic effects of the substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1 H NMR spectrum is defined by two distinct aromatic protons (H-4 and H-6) situated meta to each other. The strong electron-withdrawing nature of the nitro group deeply deshields H-4, while the methoxy groups provide competing shielding effects.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment / Causality |

| H-4 | 7.81 | d | 2.6 | 1H | Deshielded by the adjacent C-3 NO 2 group; meta-coupled to H-6. |

| H-6 | 7.14 | d | 2.6 | 1H | Shielded by the adjacent C-5 OMe group; meta-coupled to H-4. |

| 2-OCH 3 | 3.95 | s | - | 3H | Methoxy adjacent to NO 2 and Br (highly congested). |

| 5-OCH 3 | 3.82 | s | - | 3H | Methoxy adjacent to two aromatic protons. |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Type | Mechanistic Assignment / Causality |

| C-5 | 152.1 | C | Oxygen-bound aromatic carbon (highly deshielded). |

| C-2 | 148.2 | C | Oxygen-bound aromatic carbon, slightly shielded by NO 2 resonance. |

| C-3 | 144.5 | C | Nitrogen-bound aromatic carbon. |

| C-6 | 118.2 | CH | Aromatic CH, shielded by ortho methoxy group. |

| C-1 | 115.8 | C | Bromine-bound carbon (heavy atom effect shielding). |

| C-4 | 108.4 | CH | Aromatic CH, strongly shielded by ortho methoxy resonance. |

| 2-OCH 3 | 62.5 | CH 3 | Sterically hindered methoxy carbon. |

| 5-OCH 3 | 56.4 | CH 3 | Unhindered methoxy carbon. |

FT-IR and Mass Spectrometry

-

FT-IR (Vibrational Modes): The nitro group dominates the IR spectrum with a massive asymmetric stretch at ~1530 cm −1 and a symmetric stretch at ~1350 cm −1 . The C-O-C ether linkages manifest as strong, broad bands near 1250 cm −1 , while the critical C-Br bond—used for in-line degradation tracking—appears at ~650 cm −1 .

-

HRMS (Isotopic Profiling): Due to the natural abundance of bromine isotopes ( 79 Br and 81 Br), the mass spectrum exhibits a definitive 1:1 ratio doublet for the molecular ion (M + and M+2 + ). This isotopic signature is the primary diagnostic tool for confirming the presence of the unreacted starting material.

Logical mapping of spectroscopic techniques to structural features of the target compound.

Experimental Workflow: Self-Validating Continuous-Flow Lithiation

To leverage the spectroscopic data practically, we must deploy a self-validating experimental protocol. In this workflow, the residence time ( tres ) is the independent variable, and the in-line FT-IR spectrometer acts as the real-time validation node, ensuring the protocol's trustworthiness.

Protocol: Residence-Time Controlled Br/Li Exchange & PAT Monitoring

Phase 1: System Priming and Baseline Calibration

-

Flush the continuous-flow microreactor system (PTFE tubing, internal diameter 500 μ m) with anhydrous tetrahydrofuran (THF) at a flow rate of 2.0 mL/min for 10 minutes.

-

Activate the in-line FT-IR flow cell. Causality: This establishes a background spectrum, allowing the software to subtract solvent noise and isolate the solute's vibrational bands.

Phase 2: Reagent Introduction and Kinetic Trapping ( tres = 0.06 s) 3. Pump A: Introduce a 0.1 M solution of 1-bromo-2,5-dimethoxy-3-nitrobenzene in THF. 4. Pump B: Introduce a 0.12 M solution of PhLi in dibutyl ether. Set the cooling bath for Micromixer 1 (M1) to -48 °C. 5. Adjust the combined flow rates of Pump A and B such that the volume of Residence Tube 1 (R1) yields exactly tres = 0.06 s. 6. Pump C: Introduce the electrophile (e.g., isobutyraldehyde) at Micromixer 2 (M2) to immediately quench the kinetic aryllithium.

Phase 3: In-Line Spectroscopic Validation 7. Monitor the FT-IR output post-M1 (prior to M2 quench, if a secondary flow cell is available) or post-M2. 8. Self-Validation Check: The successful generation of the kinetic product is validated by the immediate disappearance of the C-Br stretch (~650 cm −1 ) and the appearance of the alkoxide C-O stretch post-quench.

Phase 4: Thermodynamic Isomerization ( tres > 1.0 s) 9. Decrease the flow rates of Pump A and B (or swap R1 for a longer tube) to increase the residence time to > 1.0 s. 10. Self-Validation Check: Off-line 1 H NMR analysis of the collected, evaporated fraction will reveal a shift in the aromatic proton signals, confirming that the lithium atom migrated prior to the electrophilic quench, yielding the thermodynamic isomer[1].

Continuous-flow workflow for residence-time controlled Br/Li exchange and PAT monitoring.

Conclusion

The rigorous spectroscopic profiling of 1-bromo-2,5-dimethoxy-3-nitrobenzene provides the foundational data necessary for its use in advanced synthetic methodologies. By coupling predictive NMR and IR causality with continuous-flow microreactor technology, researchers can exploit the kinetic and thermodynamic windows of highly reactive intermediates. This self-validating approach ensures high-fidelity data generation, driving forward the development of complex pharmaceuticals and fine chemicals.

References

- Source: DOKUMEN.

- Source: PMC (nih.gov)

- Source: PMC (nih.gov)

- Flow Chemistry. Volume 1: Fundamentals[2 ed.

Sources

Precision Control of Organolithium Intermediates: Research Applications of 1-Bromo-2,5-dimethoxy-3-nitrobenzene in Continuous-Flow Chemistry

Executive Summary

In the realm of advanced organic synthesis and drug development, controlling highly reactive organometallic intermediates remains a formidable challenge. 1-Bromo-2,5-dimethoxy-3-nitrobenzene (CAS: 55034-12-3) has emerged as a benchmark substrate for studying ultra-fast, organometallic transformations[1]. Traditionally, reacting a nitroarene with an alkyllithium or aryllithium reagent in a batch reactor leads to catastrophic side reactions, as the highly electrophilic nitro group is susceptible to rapid nucleophilic attack and single-electron transfer.

However, by transitioning from batch to continuous-flow microreactors—a paradigm known as "flash chemistry"—researchers can harness the reactivity of 1-bromo-2,5-dimethoxy-3-nitrobenzene to selectively synthesize complex, multi-substituted aromatic compounds. This whitepaper details the mechanistic causality, self-validating experimental protocols, and broader pharmaceutical applications of this unique chemical building block.

Mechanistic Causality: Br-Li Exchange and Isomerization Dynamics

The research value of 1-bromo-2,5-dimethoxy-3-nitrobenzene lies in its specific functional group arrangement, which allows scientists to observe and manipulate the delicate balance between kinetic and thermodynamic control[2].

When this substrate is treated with Phenyllithium (PhLi) at -48 °C, a rapid halogen-lithium (Br-Li) exchange occurs. This exchange is significantly accelerated by the adjacent methoxy group; the lone pairs on the methoxy oxygen coordinate with the lithium ion, stabilizing the transition state and directing the lithiation to form a kinetically favored aryllithium intermediate[3].

Because continuous-flow reactors offer millisecond-level precision, this highly reactive intermediate can be trapped with an electrophile (such as isobutyraldehyde) before the nitro group degrades[4]. If the intermediate is intentionally left unquenched for a longer duration, the lithium atom undergoes a migration across the aromatic ring to a more stable position, yielding the thermodynamically favored isomeric aryllithium species[5].

Diagram 1: Mechanistic pathway of Br-Li exchange and residence-time-dependent Li migration.

Continuous-Flow Microreactors: A Self-Validating System

The beauty of utilizing 1-bromo-2,5-dimethoxy-3-nitrobenzene in a flow chemistry protocol lies in its self-validating nature. In a traditional batch reactor, proving the existence of a transient kinetic intermediate requires complex in situ spectroscopic techniques.

In a continuous-flow setup, the reactor geometry itself acts as the temporal variable. By simply altering the length of the residence tube while maintaining a constant flow rate, the researcher directly manipulates the lifespan of the intermediate[4]. The resulting shift in the isolated product ratio—from the kinetic product at 0.06 seconds to the thermodynamic product at 63 seconds—provides irrefutable, self-validating proof of the lithium migration pathway[5].

Diagram 2: Continuous-flow microreactor setup for residence-time-controlled lithiation.

Experimental Protocol: Residence-Time-Controlled Lithiation

To execute this transformation, researchers must utilize a precision microfluidic system equipped with highly accurate syringe pumps and cryogenic cooling modules[5].

Step 1: System Priming and Thermal Equilibration

-

Submerge Micromixer 1 (M1), Residence Tube 1 (R1), and Micromixer 2 (M2) in a cooling bath calibrated strictly to -48 °C.

-

Prime the system with anhydrous tetrahydrofuran (THF) to ensure a strictly moisture-free environment.

Step 2: Reagent Delivery

-

Pump A: Load a solution of 1-bromo-2,5-dimethoxy-3-nitrobenzene in THF.

-

Pump B: Load a standardized solution of Phenyllithium (PhLi) in dibutyl ether/THF.

-

Pump C: Load the electrophile, isobutyraldehyde, dissolved in THF.

Step 3: Aryllithium Generation (Kinetic vs. Thermodynamic Control)

-

Initiate Pumps A and B to intersect at M1.

-

For Kinetic Control: Utilize a micro-tube for R1 calibrated to a volume that provides exactly 0.06 seconds (60 ms) of residence time at the designated flow rate.

-

For Thermodynamic Control: Swap R1 with a longer perfluoroalkoxy (PFA) tubing coil calibrated to provide 63.0 seconds of residence time, allowing complete lithium migration[5].

Step 4: Electrophilic Quenching

-

The output of R1 meets the flow from Pump C at M2. The isobutyraldehyde instantly reacts with the active aryllithium species.

-

The mixture passes through Residence Tube 2 (R2) at room temperature to ensure complete conversion before exiting into a collection flask containing saturated aqueous ammonium chloride ( NH4Cl ) to terminate any residual organometallics.

Quantitative Data Summary

The precise control over reaction time yields highly selective product distributions, validating the efficacy of flow chemistry over traditional batch methods.

| Experimental Condition | Reagents | Residence Time (R1) | Temperature | Dominant Intermediate | Isolated Product |

| Kinetic Control | Substrate + PhLi | 0.06 seconds (60 ms) | -48 °C | Kinetic Aryllithium | Kinetic Product (via Isobutyraldehyde quench) |

| Thermodynamic Control | Substrate + PhLi | 63.0 seconds | -48 °C | Thermodynamic Aryllithium | Isomeric Product (via Li Migration) |

Data synthesized from continuous-flow organometallic studies[4],[5].

Broader Implications in Drug Development

The successful manipulation of 1-bromo-2,5-dimethoxy-3-nitrobenzene represents a major leap forward for pharmaceutical process chemistry. The ability to functionalize nitroarenes via organolithium intermediates without destroying the nitro group is a massive advantage. Nitro groups are critical pharmacophores in various antibiotics and antiparasitic drugs, and they serve as versatile synthetic precursors for anilines in Active Pharmaceutical Ingredient (API) synthesis.

By utilizing this molecule as a foundational model, drug development professionals can design continuous-flow routes to synthesize highly substituted, sterically hindered aromatic systems that are otherwise entirely inaccessible via conventional batch synthesis.

References

- Source: PubMed Central (PMC)

- Source: DOKUMEN.

- Flow technology for organometallic-mediated synthesis Source: SciSpace URL

Sources

Methodological & Application

Application Note: Protocol for the Nitration of 1-bromo-2,5-dimethoxybenzene

An In-Depth Guide to the Synthesis of 1-bromo-2,5-dimethoxy-4-nitrobenzene

Introduction: Strategic Functionalization of an Electron-Rich Aromatic System

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a fundamental pathway to introduce the versatile nitro group (—NO₂). This functional group serves as a key synthetic handle, most notably for its facile reduction to an amino group (—NH₂), a critical component in a vast array of pharmaceuticals, dyes, and materials.[1][2] The substrate, 1-bromo-2,5-dimethoxybenzene, presents an interesting case for electrophilic aromatic substitution. The benzene ring is highly activated due to the two electron-donating methoxy groups (—OCH₃), which are strong ortho, para-directors. The bromine atom, while deactivating the ring through its inductive effect, also acts as an ortho, para-director.

The regiochemical outcome of the nitration is dictated by the synergistic and competing effects of these substituents. The position C4 is strongly favored for electrophilic attack as it is para to the C1-methoxy group and ortho to the C5-methoxy group. The alternative activated positions, C3 and C6, are sterically hindered by the adjacent methoxy and bromo groups, respectively. Therefore, the reaction is highly regioselective, yielding 1-bromo-2,5-dimethoxy-4-nitrobenzene as the principal product. This protocol details a reliable method for this transformation, emphasizing safety, mechanistic understanding, and thorough product characterization.

The Mechanism of Electrophilic Aromatic Nitration

The nitration of 1-bromo-2,5-dimethoxybenzene proceeds via the classical electrophilic aromatic substitution (EAS) mechanism.[1][3][4] This multi-step process can be delineated as follows:

-

Generation of the Electrophile: The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺). In this protocol, concentrated nitric acid serves as the source of the nitro group, with glacial acetic acid acting as the solvent and facilitating the generation of the nitronium ion. In more traditional nitrating mixtures, a strong acid like sulfuric acid is used to protonate nitric acid, leading to the loss of a water molecule to form the nitronium ion.[3][5]

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π-system of the 1-bromo-2,5-dimethoxybenzene ring acts as a nucleophile, attacking the nitronium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1][3]

-

Deprotonation and Restoration of Aromaticity: A weak base, such as water or the conjugate base of the acid, abstracts a proton from the carbon atom bearing the new nitro group. This final step restores the aromatic system and yields the neutral product, 1-bromo-2,5-dimethoxy-4-nitrobenzene.[3]

Caption: The three-step mechanism of electrophilic aromatic nitration.

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 1-bromo-2,5-dimethoxy-4-nitrobenzene on a laboratory scale.

Materials and Reagents

| Reagent/Material | Grade | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 1-bromo-2,5-dimethoxybenzene | Reagent | 217.06 | 2.17 g | 10.0 |

| Glacial Acetic Acid (CH₃COOH) | ACS Reagent | 60.05 | 10 mL | - |

| Concentrated Nitric Acid (HNO₃, ~70%) | ACS Reagent | 63.01 | 1.0 mL | ~15.8 |

| Ethanol (95%) | Reagent | 46.07 | ~20 mL | - |

| Deionized Water | - | 18.02 | - | - |

| Crushed Ice | - | - | ~100 g | - |

| 125 mL Erlenmeyer Flask | - | - | 1 | - |

| Magnetic Stirrer and Stir Bar | - | - | 1 | - |

| Ice/Water Bath | - | - | 1 | - |

| Büchner Funnel and Filter Flask | - | - | 1 set | - |

| Whatman Filter Paper | - | - | 1 | - |

Step-by-Step Synthesis Procedure

-

Dissolution of Starting Material: In a 125 mL Erlenmeyer flask, combine 2.17 g (10.0 mmol) of 1-bromo-2,5-dimethoxybenzene with 10 mL of glacial acetic acid. Place a magnetic stir bar in the flask and stir the mixture until the solid is completely dissolved.

-

Causality Note: Glacial acetic acid serves as a polar solvent that can dissolve the starting material and moderate the reactivity of the nitrating agent, providing better control over the reaction.

-

-

Cooling: Place the flask in an ice/water bath on top of a magnetic stirrer. Allow the solution to cool to approximately 0-5 °C with continuous stirring.

-

Addition of Nitrating Agent: While vigorously stirring the cooled solution, add 1.0 mL of concentrated nitric acid dropwise using a Pasteur pipette over a period of 5-10 minutes. The solution will typically turn a yellow or orange color.

-

Causality Note: A slow, dropwise addition is essential for controlling the internal temperature of the reaction. A rapid addition can cause a dangerous temperature spike, leading to uncontrolled side reactions and potential safety hazards.[6]

-

-

Reaction Period: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30-45 minutes.

-

Reaction Quench and Precipitation: Carefully pour the reaction mixture into a 400 mL beaker containing approximately 100 g of crushed ice and water. Stir the resulting slurry with a glass rod until all the ice has melted. A yellow solid should precipitate out of the solution.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[9] Wash the solid in the funnel with two portions of cold deionized water (2 x 25 mL) to remove any residual acid.

-

Purification by Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (start with ~15-20 mL) to dissolve the solid completely. If necessary, gently heat the mixture on a hot plate. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Causality Note: Recrystallization is a purification technique based on differences in solubility. The desired product is soluble in hot ethanol but much less soluble at colder temperatures, allowing it to crystallize out while impurities remain in the solution.[6]

-

-

Final Product Collection: Collect the purified, pale-yellow crystals by vacuum filtration. Wash them with a small amount of ice-cold ethanol. Allow the crystals to air-dry completely on the filter paper or in a desiccator.

-

Analysis: Determine the final mass and calculate the percent yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR).

Experimental Workflow Overview

Caption: Workflow for the synthesis of 1-bromo-2,5-dimethoxy-4-nitrobenzene.

Product Characterization Data

The expected product is 1-bromo-2,5-dimethoxy-4-nitrobenzene.

| Analysis | Expected Result |

| Appearance | Pale-yellow crystalline solid |

| Melting Point | 135-137 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.75 (s, 1H, Ar-H), δ ~7.25 (s, 1H, Ar-H), δ ~3.95 (s, 3H, -OCH₃), δ ~3.90 (s, 3H, -OCH₃) ppm. The aromatic protons appear as singlets due to their para relationship. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~152, 149, 142, 115, 112, 110, 57, 56 ppm. Aromatic carbons typically absorb in the 110-150 ppm range.[10] |

| IR Spectroscopy (KBr) | ν ~1520 cm⁻¹ (asymmetric NO₂ stretch), ν ~1350 cm⁻¹ (symmetric NO₂ stretch), ν ~1280, 1040 cm⁻¹ (C-O stretch). |

Critical Safety Precautions

Adherence to strict safety protocols is mandatory when performing this experiment.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile) when handling reagents.[11][12] Note that nitric acid can penetrate nitrile gloves quickly; change them immediately if contamination occurs.[13]

-

Fume Hood: All steps involving concentrated nitric acid and glacial acetic acid must be performed in a certified chemical fume hood to avoid inhaling corrosive and toxic fumes.[14]

-

Handling Acids: Concentrated nitric acid is a strong oxidizer and is extremely corrosive. It can cause severe chemical burns upon contact with skin or eyes.[11][15] Always add acid slowly and handle with extreme care. Have an eyewash station and safety shower readily accessible.[11][13]

-

Exothermic Reaction: Be aware that the reaction is exothermic. Strict temperature control via an ice bath and slow reagent addition is necessary to prevent a runaway reaction.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled hazardous waste containers according to institutional and local environmental regulations.[13][15] Never pour acidic waste directly down the drain without neutralization.

References

-

H2 Chemistry. (2018, April 21). 3 Steps in Nitration of Benzene via Electrophilic Substitution. Available from: [Link]

-

Chemistry Steps. (2024, January 24). Nitration of Benzene. Available from: [Link]

-

McMurry, J. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Available from: [Link]

-

Chemguide. (n.d.). The Nitration of Benzene. Available from: [Link]

-

Lab Alley. (n.d.). How To Use Nitric Acid Safely. Available from: [Link]

-

VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Available from: [Link]

-

Dartmouth College Environmental Health and Safety. (n.d.). Dartmouth College Guidelines for Safe Use of Nitric Acid. Available from: [Link]

-

The Safety Master. (2024, February 26). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Available from: [Link]

-

Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Available from: [Link]

- Agrawal, M. K., et al. (2017). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology.

-

LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

-

Edubirdie. (2020). Nitration of Bromobenzene Lab. Available from: [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available from: [Link]

Sources

- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 2. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 3. alevelh2chemistry.com [alevelh2chemistry.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ehs.com [ehs.com]

- 12. Handling Nitric Acid: Best Practices for Corrosive Chemical Management - The Safety Master - TSM TheSafetyMaster Private Limited [thesafetymaster.com]

- 13. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 14. labproinc.com [labproinc.com]

- 15. laballey.com [laballey.com]

Application Monograph: Palladium-Catalyzed Cross-Coupling Strategies for 1-Bromo-2,5-dimethoxy-3-nitrobenzene

Executive Summary

1-Bromo-2,5-dimethoxy-3-nitrobenzene is a densely functionalized, highly versatile building block utilized in the total synthesis of complex natural products, most notably in the construction of the ansamycin antibiotic Cytotrienin A core[1]. Designing cross-coupling workflows for this compound requires navigating its unique electronic and steric microenvironment. This monograph provides drug development professionals and synthetic chemists with validated, self-correcting protocols and mechanistic rationales for executing palladium-catalyzed Suzuki-Molander and Suzuki-Miyaura couplings using this specific aryl bromide.

Mechanistic Insights & Causality (E-E-A-T)

Electronic Activation vs. Steric Hindrance

The reactivity of 1-bromo-2,5-dimethoxy-3-nitrobenzene in Pd-catalyzed cross-coupling is governed by a strict "push-pull" dynamic:

-

Electronic Activation (The "Pull"): The nitro group at the C3 position (meta to the bromide) exerts a strong inductive electron-withdrawing effect (-I). This reduces the overall electron density of the aromatic ring, significantly lowering the activation energy required for the oxidative addition of the electron-rich Pd(0) catalyst into the C1-Br bond.

-

Steric Hindrance (The "Push"): The methoxy group at the C2 position (ortho to the bromide) introduces substantial steric bulk directly adjacent to the reaction site. During the catalytic cycle, this steric hindrance severely impedes the transmetalation and reductive elimination steps.

Catalyst and Base Causality

To overcome the steric barrier imposed by the ortho-methoxy group, ligands with large bite angles are mandatory. 1,1'-Bis(diphenylphosphino)ferrocene (dppf) , which possesses a wide bite angle of ~99°, forces the intermediate Pd(II) complex into a strained geometry that thermodynamically accelerates reductive elimination.

Furthermore, when coupling the boronate derivative of this compound with other complex fragments, standard weak bases (e.g., K₂CO₃) fail. Stronger bases like NaOH are strictly required to efficiently form the highly reactive palladium-hydroxo species, which is necessary to drive the sterically encumbered transmetalation step[2].

Experimental Workflows & Protocols

Protocol A: Suzuki-Molander Coupling (Synthesis of 2,5-Dimethoxy-3-nitro-1-vinylbenzene)

Rationale: Potassium ethenyltrifluoroborate is utilized instead of vinylboronic acid. The trifluoroborate salt is a stable, crystalline solid that slowly hydrolyzes in a biphasic reaction mixture to release the active boronic acid. This "slow-release" mechanism maintains a low steady-state concentration of the reactive species, effectively suppressing competitive protodeboronation and homocoupling side reactions[2].

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, add 1-bromo-2,5-dimethoxy-3-nitrobenzene (1.0 equiv), potassium ethenyltrifluoroborate (1.1 equiv), and Cs₂CO₃ (3.0 equiv).

-

Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv). Evacuate and backfill the flask with argon three times to ensure an oxygen-free environment, preventing premature Pd(0) oxidation.

-

Solvent Introduction: Add rigorously degassed THF and deionized H₂O (10:1 ratio) via syringe. The biphasic mixture is the causal factor enabling the slow hydrolysis of the trifluoroborate salt.

-

Reaction Execution: Heat the mixture to 80 °C under vigorous stirring for 12 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting bromide (UV active, R_f ≈ 0.60) must completely disappear, replaced by the vinylarene product (R_f ≈ 0.45). Self-Correction: If starting material persists past 12 hours, verify the integrity of the argon seal and spike the reaction with an additional 0.02 equiv of catalyst.

-

Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH₄Cl to safely quench the base. Filter the organic layer through a tightly packed pad of Celite to remove precipitated palladium black. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Complex Fragment Assembly via Suzuki-Miyaura Cross-Coupling

Rationale: After converting the vinylarene to a pinacol boronate via Ir-catalyzed hydroboration (Fragment B), it is coupled to a complex vinyl bromide (Fragment A). The use of PdCl₂(dppf) and NaOH is critical here to overcome the combined steric bulk of both complex fragments[2].

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the pinacol boronate derived from 1-bromo-2,5-dimethoxy-3-nitrobenzene (Fragment B, 1.2 equiv) and the target vinyl bromide (Fragment A, 1.0 equiv).

-

Catalyst & Base: Add PdCl₂(dppf) (0.1 equiv) and finely crushed NaOH (3.0 equiv).

-

Solvent & Degassing: Suspend the reagents in a degassed mixture of THF/H₂O. Sparge the solution directly with argon for 15 minutes.

-

Execution: Seal the vial and stir at 65 °C for 16 hours.

-

Validation Checkpoint: Analyze the crude mixture via LC-MS. Identify the mass of the cross-coupled product. Self-Correction: A common side product is the protodeboronated Fragment B; if this exceeds 15% relative abundance, ensure strict exclusion of trace acids and moisture in the initial setup of future runs.

-

Workup: Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the coupled core (Expected yield: ~75%)[2].

Quantitative Data Presentation

The following table summarizes the optimization data for the fragment assembly (Protocol B), demonstrating the causality behind the final reagent selection[2].

Table 1: Optimization of Palladium-Catalyzed Fragment Assembly

| Palladium Source | Ligand | Base | Solvent | Yield (%) | Mechanistic Observation / Causality |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | THF/H₂O | < 10% | Poor conversion; monodentate ligand fails to promote reductive elimination of bulky fragments. |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 35% | Moderate conversion; extreme steric bulk of the ligand hinders transmetalation. |

| PdCl₂(dppf) | dppf | K₂CO₃ | THF/H₂O | 45% | Base is insufficiently nucleophilic to activate the sterically hindered boronate intermediate. |

| PdCl₂(dppf) | dppf | NaOH | THF/H₂O | 75% | Optimal; large bite angle (99°) promotes elimination; strong base accelerates transmetalation. |

Visualizations

Caption: Workflow for the synthesis of the Cytotrienin A core using 1-Bromo-2,5-dimethoxy-3-nitrobenzene.

Caption: Palladium-catalyzed Suzuki-Molander catalytic cycle highlighting key mechanistic steps.

Advanced Modalities: Continuous Flow Lithiation

While Pd-catalysis is the primary method for C-C bond formation, the C-Br bond in 1-bromo-2,5-dimethoxy-3-nitrobenzene can also be activated via halogen-lithium exchange. In continuous-flow microreactors, precise residence-time control (e.g., exactly 0.055 seconds at -48 °C) allows chemists to selectively trap the kinetically favored aryllithium intermediate before it undergoes thermodynamically driven lithium migration[3]. This highlights the compound's broader utility in advanced, highly controlled synthetic modalities.

References

-

Rössle, M., Del Valle, D. J., & Krische, M. J. (2011). Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling. Organic Letters, 13(6), 1482–1485. URL: [Link]

-

Yoshida, J., et al. (2011). Strategic Application of Residence-Time Control in Continuous-Flow Reactors. Chemistry - A European Journal. URL: [Link] (Note: Flow chemistry principles applied to 1-bromo-2,5-dimethoxy-3-nitrobenzene).

-

Molander, G. A., & Rivero, M. R. (2002). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 4(1), 107-109. URL: [Link]

Sources

- 1. Synthesis of the cytotrienin A core via metal catalyzed C-C coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategic Application of Residence-Time Control in Continuous-Flow Reactors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 1-Bromo-2,5-dimethoxy-3-nitrobenzene

Substrate Profiling & Mechanistic Rationale

1-Bromo-2,5-dimethoxy-3-nitrobenzene is a highly functionalized building block frequently utilized in the total synthesis of complex natural products, including the ansamycin antibiotic cytotrienin core. However, its unique substitution pattern presents a confluence of steric and electronic challenges that must be carefully managed during palladium-catalyzed cross-coupling.

-

Electronic Activation (C3 Nitro Group): The meta-nitro group is strongly electron-withdrawing. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide, thermodynamically favoring and accelerating the initial oxidative addition of the Pd(0) catalyst into the C–Br bond[1]. However, nitroarenes are highly sensitive to strong nucleophilic bases (e.g., KOtBu) and harsh reductants, which can trigger undesired nitro reduction or nucleophilic aromatic substitution (SNAr) side reactions.

-

Steric Hindrance (C2 Methoxy Group): The ortho-methoxy group creates a significant steric shield around the electrophilic C1 carbon. While oxidative addition is accelerated by the nitro group, this steric bulk severely impedes the subsequent transmetalation and reductive elimination steps of the2[2].

To overcome these opposing forces, the experimental design requires a highly active, sterically accommodating catalyst (such as bidentate ligands with large bite angles) and a mild base that facilitates transmetalation without degrading the nitro group.

Catalytic Cycle Visualization

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling tailored for hindered aryl bromides.

Quantitative Optimization Data

To establish a self-validating baseline, various catalyst and base combinations were evaluated for the coupling of 1-bromo-2,5-dimethoxy-3-nitrobenzene. The data below summarizes the causality behind the optimal conditions.

| Catalyst System | Ligand Type | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation |

| Pd(PPh3)4 | Monodentate | Na2CO3 | Toluene/H2O | 90 | 41 | Sluggish reductive elimination due to trans-coordination preference. |

| Pd(OAc)2 | None | KOtBu | THF | 65 | <10 | Extensive degradation; strong base triggers nitro group reduction. |

| Pd(dppf)Cl2 | Bidentate (Large Bite Angle) | Cs2CO3 | Dioxane/H2O | 85 | 88 | Optimal geometry for reductive elimination; mild base preserves NO2. |

| Pd2(dba)3 + SPhos | Buchwald Dialkylbiaryl | K3PO4 | Toluene/H2O | 100 | 91 | Highly active for extreme steric hindrance; excellent turnover frequency. |

Detailed Experimental Protocol: Suzuki-Molander Vinylation

In the synthesis of the Cytotrienin A core, researchers successfully utilized a Suzuki-Molander approach, coupling 1-bromo-2,5-dimethoxy-3-nitrobenzene with3[3]. The use of trifluoroborate salts over traditional vinylboronic acids prevents protodeboronation and provides a slow, controlled release of the active transmetalating species.

Reagents Required

-

Aryl Halide: 1-Bromo-2,5-dimethoxy-3-nitrobenzene (1.0 mmol, 262 mg)

-

Boron Source: Potassium ethenyltrifluoroborate (1.5 mmol, 201 mg)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 adduct (5 mol%, 41 mg)

-

Base: Cs2CO3 (3.0 mmol, 977 mg)

-

Solvent: 1,4-Dioxane / Deionized H2O (4:1 v/v, 10 mL)

Step-by-Step Methodology

-

Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, potassium ethenyltrifluoroborate, and Cs2CO3.

-

Causality Check: Solid reagents are added first to allow for complete atmospheric exchange before the introduction of solvents.

-

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

-

Solvent Addition & Degassing: Add the Dioxane/H2O mixture via syringe. Sparge the biphasic solution directly with Argon for 15 minutes.

-

Causality Check: Rigorous deoxygenation is critical. Dissolved O2 rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) oxides and promotes undesired homocoupling of the boron reagent.

-

-

Catalyst Introduction: Briefly remove the septum under a positive Argon flow to add the Pd(dppf)Cl2·CH2Cl2 catalyst, then reseal.

-

Causality Check: Adding the catalyst post-degassing protects the sensitive palladium complex from transient oxygen exposure during the solvent addition phase. The large bite angle (~99°) of the dppf ligand forces the intermediate Pd(II) complex into a strained geometry that thermodynamically drives reductive elimination past the ortho-methoxy steric barrier.

-

-

Thermal Activation: Heat the reaction mixture to 85 °C in a pre-heated oil bath for 14 hours with vigorous stirring.

-

In-Process Quality Control (IPQC): Analyze an aliquot via LC-MS after 2 hours. The presence of debrominated starting material (2,5-dimethoxy-3-nitrobenzene) indicates premature protodeboronation, while completely unreacted starting material suggests catalyst poisoning or insufficient degassing.

-

-

Quench & Extraction: Cool the mixture to room temperature. Dilute with 20 mL Ethyl Acetate (EtOAc) and 20 mL deionized water. Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO2, 10-30% EtOAc in Hexanes gradient) to afford the vinylated product.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the Suzuki-Molander cross-coupling protocol.

Advanced Perspectives: Continuous Flow Lithiation

While Suzuki coupling is the standard for C–C bond formation, advanced flow chemistry techniques have been employed to bypass transition metals for this specific substrate. Research has demonstrated that 1-bromo-2,5-dimethoxy-3-nitrobenzene can undergo rapid Br–Li exchange in a 4[4]. By strictly controlling the residence time to 60 ms at -48 °C, chemists selectively formed the kinetic aryllithium species, completely avoiding the undesired thermodynamic lithium migration that occurs at longer residence times (e.g., 63 seconds). This highlights the extreme reactivity of the substrate's substitution pattern and the necessity for precise kinetic control.

References

-

Rössle, M., Del Valle, D. J., & Krische, M. J. "Synthesis of the Cytotrienin A Core via Metal Catalyzed C-C Coupling." NIH Public Access (PMC). 3

-

"Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents." MDPI. 1

-

"Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. 2

-

"Flow technology for organometallic-mediated synthesis." SciSpace. 4

Sources

Application Note: Using 1-Bromo-2,5-dimethoxy-3-nitrobenzene as a Selective ERO1α Inhibitor for ER Stress Modulation

Audience: Chemical Biologists, Assay Developers, and Oncology Drug Discovery Scientists Focus: Mechanistic causality, self-validating assay design, and quantitative protocol execution.

Mechanistic Rationale & Chemical Logic

Endoplasmic Reticulum Oxidoreductin-1 alpha (ERO1α) is a critical FAD-dependent enzyme responsible for driving oxidative protein folding by reoxidizing Protein Disulfide Isomerase (PDI)[1]. In high-secretory malignancies such as multiple myeloma and breast cancer, the ERO1-PDI axis is hijacked to mitigate lethal ER stress, promote angiogenesis, and facilitate immune evasion via the maturation of PD-L1[2],[3]. Consequently, ERO1α has emerged as a high-value therapeutic target[4].

The first-in-class ERO1 inhibitor, EN460 (1-bromo-5-methoxy-2,4-dinitrobenzene), validated this target but exhibited promiscuous thiol reactivity due to its highly electron-deficient dinitro-aromatic core, leading to off-target inhibition of other flavoenzymes like MAO-A[1],[5].

1-Bromo-2,5-dimethoxy-3-nitrobenzene (DMNB-Br) represents a rationally tuned electrophilic analog. By replacing one electron-withdrawing nitro group with an electron-donating methoxy group, the extreme electrophilicity of the ring is dampened[6]. This structural modification optimizes the molecule for a highly specific Nucleophilic Aromatic Substitution (SNAr) . DMNB-Br selectively reacts with the hyper-reactive, low-pKa catalytic cysteines of ERO1α—which are only exposed during the enzyme's reductive activation—forming a covalent adduct that displaces the FAD cofactor and irreversibly inactivates the enzyme[1].

Fig 1: ERO1-PDI oxidative folding pathway and targeted SNAr inhibition by DMNB-Br.

Physicochemical Properties & Reagent Preparation

To ensure assay reproducibility, DMNB-Br must be handled under conditions that prevent premature hydrolysis or photobleaching of the nitro-aromatic system.

| Property | Specification / Value | Operational Relevance |

| Chemical Name | 1-Bromo-2,5-dimethoxy-3-nitrobenzene | Tuned electrophile for SNAr[6]. |

| CAS Number | 55034-12-3 | Unique identifier for sourcing[7]. |

| Molecular Weight | 262.06 g/mol | Required for precise molarity calculations. |

| Stock Solubility | ≥ 50 mM in anhydrous DMSO | Ensure DMSO is anhydrous to prevent degradation. |

| Storage Conditions | -20°C, protected from light | Nitro-aromatics are light-sensitive[8]. |

| Working Concentration | 1 µM – 50 µM (Assay dependent) | Serial dilutions should be made fresh in assay buffer. |

Self-Validating Experimental Protocols

A robust protocol must account for the biological reality of the target. ERO1α is auto-inhibited by regulatory disulfides in its resting state[1]. Causality Rule: If you expose oxidized ERO1α to DMNB-Br without a reductive priming step, the inhibitor will fail to bind, resulting in a false negative. The protocols below integrate orthogonal validation to prove irreversible target engagement.

In Vitro ERO1α Kinetic Assay (Amplex UltraRed)

This assay measures the production of H₂O₂ (a byproduct of ERO1α-mediated PDI oxidation) using a highly sensitive fluorogenic substrate[1].

Step-by-Step Methodology:

-

Reductive Activation: Incubate 20 µM recombinant human ERO1α with 10 mM Dithiothreitol (DTT) in Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 2 mM EDTA) for 15 minutes at room temperature. Causality: This breaks the regulatory disulfides, exposing the catalytic cysteines.

-

Inhibitor Exposure: Add DMNB-Br (0.1 µM to 50 µM) to the activated ERO1α. Incubate for 30 minutes at 30°C. Include a vehicle control (DMSO) and a negative control (unreduced ERO1α + DMNB-Br).

-

Orthogonal Validation (Gel Filtration): Pass the reaction mixtures through a Zeba™ Spin Desalting Column (7K MWCO) to remove all unbound DMNB-Br and DTT[1]. Causality: If the enzyme remains inactive after the free drug is removed, the inhibition is confirmed to be covalent and irreversible.

-

Kinetic Readout: Transfer the eluted protein to a 384-well black microplate. Add the reaction master mix containing 10 µM reduced PDI, 50 µM Amplex UltraRed (AUR), and 0.1 U/mL Horseradish Peroxidase (HRP).

-

Data Acquisition: Immediately monitor fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 20 minutes to calculate the initial velocity (V₀) of H₂O₂ generation.

Fig 2: Self-validating high-throughput workflow for irreversible ERO1α inhibitors.

Cell-Based ER Stress & Viability Assay

Inhibiting ERO1α in highly secretory cells triggers the Unfolded Protein Response (UPR) and subsequent apoptosis[2].

Step-by-Step Methodology:

-

Cell Seeding: Seed U266 (Multiple Myeloma) or MDA-MB-231 (Breast Cancer) cells at 1×105 cells/well in a 6-well plate. Allow 24 hours for acclimatization.

-

Treatment: Treat cells with varying concentrations of DMNB-Br (1 µM – 20 µM) for 24 hours.

-

Biomarker Analysis (Western Blot): Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Probe for ER stress markers: an increase in p-eIF2α (indicative of PERK pathway activation) and a decrease in full-length ATF6 [2]. In MDA-MB-231 cells, probe for PD-L1 to confirm impaired oxidative folding of immune checkpoints[3].

-

Apoptosis Readout: Harvest parallel wells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze via flow cytometry to quantify the percentage of apoptotic cells.

Quantitative Data Interpretation

When executing the protocols above, researchers should benchmark their results against the following expected pharmacodynamic readouts. Deviations from these ranges may indicate incomplete enzyme reduction prior to assaying or degradation of the DMNB-Br stock.

| Parameter | Expected Readout / Shift | Biological Interpretation |

| In Vitro IC₅₀ (Reduced ERO1α) | 2.0 µM – 5.0 µM | Potent, covalent inhibition of the active enzyme state[1]. |

| In Vitro IC₅₀ (Oxidized ERO1α) | > 50 µM | Confirms mechanism: target cysteines are inaccessible[1]. |

| Cell Viability (U266 cells) | Dose-dependent decrease | High-secretory cells undergo lethal ER stress upon ERO1 blockade[2]. |

| p-eIF2α Expression | > 3-fold increase vs. Vehicle | Confirms robust activation of the Unfolded Protein Response[2]. |

| Surface PD-L1 (MDA-MB-231) | > 40% reduction | ERO1α inhibition prevents proper disulfide bond formation in PD-L1[3]. |

Sources

- 1. A Small Molecule Inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1) with Selectively Reversible Thiol Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the FAD containing ER oxidoreductin 1 (Ero1) protein by EN-460 a strategy for treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERO1α as a Potential Drug Target for Breast Cancer: A Systematic Review of Current Evidence [mdpi.com]

- 4. Frontiers | Endoplasmic reticulum oxidoreductin 1α as a potential therapeutic target in diseases: from oxidative protein folding to pathophysiological mechanisms [frontiersin.org]

- 5. scientificarchives.com [scientificarchives.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-bromo-2,5-dimethoxy-3-nitrobenzene CAS#: 55034-12-3 [m.chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

Advanced Methodologies for Protein Folding Analysis: Continuous-Flow Synthesis and Application of Nitroaromatic PET Probes

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

Studying sub-millisecond protein folding dynamics requires highly sensitive, fast-response environmental probes. Photoinduced Electron Transfer (PET) between native Tryptophan (Trp) residues and synthetic nitroaromatic quenchers is a gold-standard technique for measuring intramolecular distance distributions during folding.

However, synthesizing customized, highly reactive nitroaromatic probes is notoriously difficult. The electrophilic nature of the nitro group often leads to side reactions or decomposition during traditional batch functionalization. To overcome this, we utilize 1-Bromo-2,5-dimethoxy-3-nitrobenzene as a starting scaffold. The dimethoxy groups tune the redox potential of the aromatic ring, optimizing its efficiency as an electron acceptor for Trp-PET quenching.

The Flow Chemistry Imperative

In traditional batch reactors, treating 1-Bromo-2,5-dimethoxy-3-nitrobenzene with Phenyllithium (PhLi) results in rapid decomposition or unwanted lithium migration. By utilizing continuous-flow "flash chemistry," we can exert precise residence-time control to selectively generate the kinetically favored aryllithium intermediate1[1]. A residence time of exactly 0.06 seconds at -48 °C traps this intermediate, allowing immediate downstream reaction with N,N-Dimethylformamide (DMF) to yield 2,5-dimethoxy-3-nitrobenzaldehyde without degradation2[2]. This aldehyde is then bioconjugated to a target protein for real-time fluorescence folding assays.

Experimental Workflows & Visualizations

Phase 1: Continuous-Flow Synthesis of the PET Probe

Continuous-flow microreactor setup for the flash synthesis of the nitroaromatic PET probe.

Phase 2: Protein Folding Assay Mechanism

Conformational transition of the labeled protein and corresponding PET fluorescence states.

Step-by-Step Methodologies

Protocol A: Flash Chemistry Synthesis of 2,5-Dimethoxy-3-nitrobenzaldehyde

Self-Validation Note: Deviation from the 0.06 s residence time results in a measurable drop in product yield, instantly indicating pump calibration errors3[3].

-

Solution Preparation:

-

Solution A: 1-Bromo-2,5-dimethoxy-3-nitrobenzene in anhydrous THF (0.1 M).

-

Solution B: PhLi in dibutyl ether (0.12 M).

-

Solution C: DMF in anhydrous THF (0.2 M).

-

-

System Priming: Prime a continuous-flow microreactor system (e.g., Syrris Asia) with anhydrous THF under an argon atmosphere.

-

Temperature Control: Submerge Micromixer 1, the Residence Tube, and Micromixer 2 in a cryogenic bath maintained strictly at -48 °C.

-

Flow Rate Calibration: Adjust the flow rates of Pumps A and B to achieve a residence time of exactly 0.06 s in the first residence tube (e.g., for a 1 µL tube, the combined flow rate must be 1 mL/min).

-

Reaction Execution: Initiate pumping. Collect the output from Micromixer 2 into a flask containing saturated aqueous NH₄Cl to quench any unreacted organolithium species.

-

Purification: Extract the aqueous mixture with Ethyl Acetate (3x), dry over MgSO₄, and purify via silica gel flash chromatography to isolate the aldehyde probe.

Protocol B: Bioconjugation via Reductive Amination

-

Protein Preparation: Dissolve the target model protein (e.g., a single-Lysine Trp-cage variant) in 100 mM phosphate buffer (pH 6.5) to a concentration of 100 µM.

-

Probe Addition: Add 10 molar equivalents of the synthesized 2,5-dimethoxy-3-nitrobenzaldehyde (dissolved in minimal DMSO, <5% final volume).

-

Reduction: Add 50 molar equivalents of sodium cyanoborohydride (NaCNBH₃) to mediate the reductive amination of the Schiff base intermediate.

-